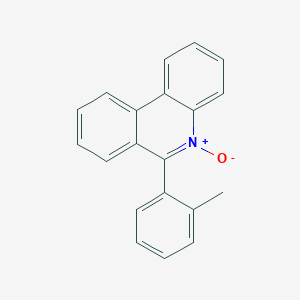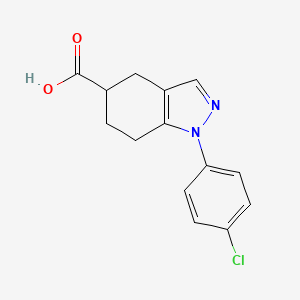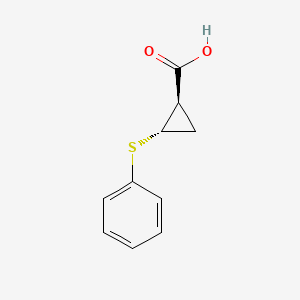![molecular formula C25H33ClN6O6S B14012193 [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid CAS No. 50508-18-4](/img/structure/B14012193.png)
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenoxy group.
Morpholine Addition: The morpholine moiety is added via a substitution reaction, where the chlorine atom on the phenyl ring is replaced by morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Substitution: The phenoxy and morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted phenoxy and morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazine ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes or receptors makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound is used in the formulation of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various applications in agriculture.
作用機序
The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their activity. The phenoxy and morpholine groups enhance the compound’s binding affinity and specificity, leading to effective inhibition of the target enzymes or receptors.
類似化合物との比較
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine ring structure.
Simazine: Another herbicide with a triazine core, used for weed control.
Cyanuric Chloride: A precursor in the synthesis of triazine-based compounds.
Uniqueness
What sets [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid apart is its combination of a triazine ring with phenoxy and morpholine groups. This unique structure provides enhanced reactivity and specificity, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
50508-18-4 |
|---|---|
分子式 |
C25H33ClN6O6S |
分子量 |
581.1 g/mol |
IUPAC名 |
[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid |
InChI |
InChI=1S/C23H27ClN6O3.C2H6O3S/c1-23(2)28-21(25)27-22(26)30(23)17-6-7-19(18(24)13-17)33-14-15-4-3-5-16(12-15)20(31)29-8-10-32-11-9-29;1-2-6(3,4)5/h3-7,12-13H,8-11,14H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |
InChIキー |
NJNOGQBYQJWKGS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCOCC4)Cl)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


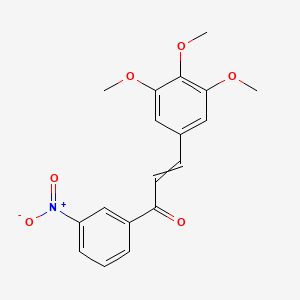
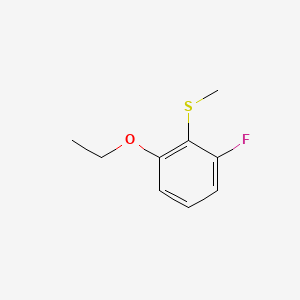
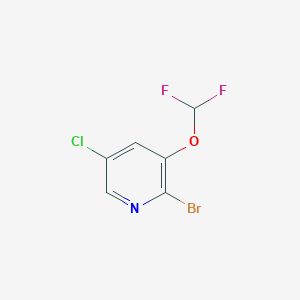
![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)

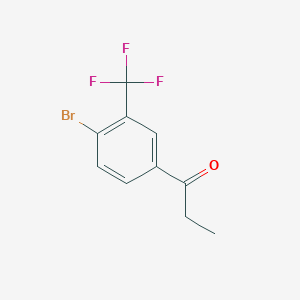


![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
